Thioanisole-d3

Catalog No.
S15750131
CAS No.
M.F
C7H8S
M. Wt
127.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioanisole-d3

Product Name

Thioanisole-d3

IUPAC Name

trideuteriomethylsulfanylbenzene

Molecular Formula

C7H8S

Molecular Weight

127.22 g/mol

InChI

InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3

InChI Key

HNKJADCVZUBCPG-FIBGUPNXSA-N

Canonical SMILES

CSC1=CC=CC=C1

Isomeric SMILES

[2H]C([2H])([2H])SC1=CC=CC=C1

Thioanisole-d3, or methyl phenyl sulfide-d3, is a deuterated derivative of thioanisole, characterized by the chemical formula C6H5SCD3\text{C}_6\text{H}_5\text{SCD}_3. This compound is a colorless liquid that is soluble in organic solvents and represents the sulfur analogue of anisole, which is an ether. Thioanisole-d3 is used extensively in research due to its unique isotopic labeling, which allows for detailed studies in various

Similar to those of thioanisole. Notably, it can undergo:

  • Deprotonation: Alkyllithium reagents can deprotonate thioanisole-d3 at the methyl group, forming a strong nucleophile that can be further alkylated to create more complex thioether structures .
  • Oxidation: The compound can be oxidized to form methyl phenyl sulfoxide through the addition of oxygen. This reaction is useful for titrating oxidants and can be extended to produce sulfone derivatives through successive oxidation steps .

Thioanisole-d3 can be synthesized through several methods:

  • Methylation of Thiophenol: The simplest method involves the methylation of thiophenol using deuterated methylating agents, such as deuterated iodomethane or deuterated dimethyl sulfate. This process selectively replaces hydrogen atoms with deuterium at the methyl group, yielding thioanisole-d3 .
  • Photochemical Methods: Recent studies have explored photo

Thioanisole-d3 finds applications primarily in:

  • Spectroscopic Studies: Its isotopic labeling allows for enhanced resolution in spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), making it valuable for tracking reaction mechanisms and pathways.
  • Chemical Kinetics: The compound is utilized in studies investigating reaction dynamics and mechanisms due to its unique isotopic properties that affect vibrational modes and transition states .
  • Material Science: Thioanisole derivatives are explored in the development of new materials, especially in organic electronics and photonic devices.

Interaction studies involving thioanisole-d3 have focused on its behavior under various conditions:

  • Conical Intersection Dynamics: Research has demonstrated that thioanisole-d3 exhibits complex dynamics during photodissociation processes, where it transitions between electronic states leading to different product distributions. This behavior is crucial for understanding reaction pathways at a quantum level .
  • Radical Formation: The compound's ability to generate radicals upon excitation has been studied extensively, providing insights into radical chemistry and its implications in organic synthesis and photochemistry .

Thioanisole-d3 shares similarities with various other compounds in the thioether category. Here are some notable comparisons:

CompoundChemical FormulaUnique Features
ThioanisoleC6H5SH\text{C}_6\text{H}_5\text{SH}Non-deuterated version used widely in organic synthesis.
ThiophenolC6H5SH\text{C}_6\text{H}_5\text{SH}Parent compound; lacks alkyl substitution.
Methylphenyl sulfoxideC6H5SOCH3\text{C}_6\text{H}_5\text{SOCH}_3Oxidation product; exhibits different reactivity patterns.
Dimethyl sulfide CH3)2S\text{ CH}_3)_2\text{S}Simpler structure; used as a solvent and reagent.

Thioanisole-d3's uniqueness lies in its deuterated structure, which allows for enhanced analytical capabilities without significantly altering chemical behavior compared to its non-deuterated analogs.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

127.05350167 g/mol

Monoisotopic Mass

127.05350167 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-15

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